REACTION_CXSMILES
|
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[NH3:5].[C:2](#[N:5])[CH:3]=[CH2:4].[NH2:5][CH2:2][CH2:3][C:4]#[N:1].[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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O
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)#N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)#N
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It is also known that the addition of protic solvents
|
Type
|
ADDITION
|
Details
|
The addition of steam
|
Type
|
CUSTOM
|
Details
|
is used in the temperature range from 80° to 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
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Type
|
product
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Smiles
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C(C=C)#N
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Name
|
|
Type
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product
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Smiles
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NCCC#N
|
Name
|
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Type
|
product
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Smiles
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C(#N)CCNCCC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[NH3:5].[C:2](#[N:5])[CH:3]=[CH2:4].[NH2:5][CH2:2][CH2:3][C:4]#[N:1].[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It is also known that the addition of protic solvents
|
Type
|
ADDITION
|
Details
|
The addition of steam
|
Type
|
CUSTOM
|
Details
|
is used in the temperature range from 80° to 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[NH3:5].[C:2](#[N:5])[CH:3]=[CH2:4].[NH2:5][CH2:2][CH2:3][C:4]#[N:1].[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It is also known that the addition of protic solvents
|
Type
|
ADDITION
|
Details
|
The addition of steam
|
Type
|
CUSTOM
|
Details
|
is used in the temperature range from 80° to 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[NH3:5].[C:2](#[N:5])[CH:3]=[CH2:4].[NH2:5][CH2:2][CH2:3][C:4]#[N:1].[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It is also known that the addition of protic solvents
|
Type
|
ADDITION
|
Details
|
The addition of steam
|
Type
|
CUSTOM
|
Details
|
is used in the temperature range from 80° to 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[NH3:5].[C:2](#[N:5])[CH:3]=[CH2:4].[NH2:5][CH2:2][CH2:3][C:4]#[N:1].[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It is also known that the addition of protic solvents
|
Type
|
ADDITION
|
Details
|
The addition of steam
|
Type
|
CUSTOM
|
Details
|
is used in the temperature range from 80° to 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |